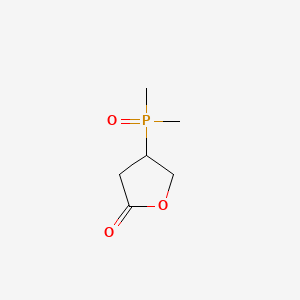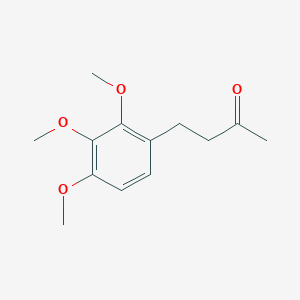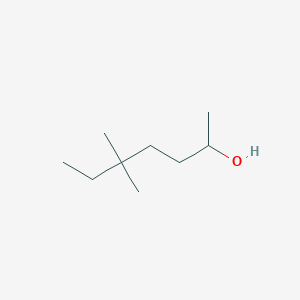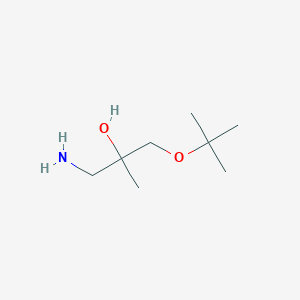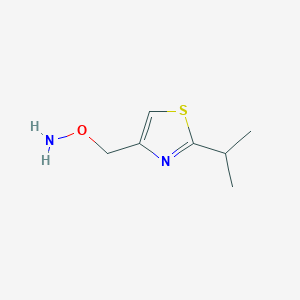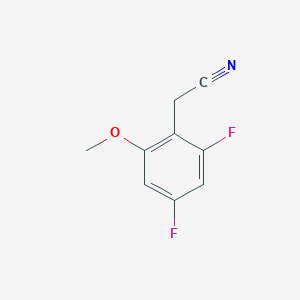
(S)-4-Amino-1,1-difluorobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Amino-1,1-difluorobutan-2-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a butane backbone. Its unique structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-1,1-difluorobutan-2-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a precursor compound, such as a difluorobutene derivative, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen pressure of 1-5 bar and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Amino-1,1-difluorobutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 4-amino-1,1-difluorobutan-2-one.
Reduction: Formation of 4-amino-1,1-difluorobutane.
Substitution: Formation of compounds like 4-amino-1,1-dihydroxybutan-2-ol or 4-amino-1,1-diaminobutan-2-ol.
Applications De Recherche Scientifique
(S)-4-Amino-1,1-difluorobutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring chiral purity.
Mécanisme D'action
The mechanism of action of (S)-4-Amino-1,1-difluorobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.
Comparaison Avec Des Composés Similaires
®-4-Amino-1,1-difluorobutan-2-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-Amino-1,1-difluorobutane: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-Amino-1,1-dihydroxybutan-2-ol:
Uniqueness: (S)-4-Amino-1,1-difluorobutan-2-ol stands out due to its chiral nature and the presence of both amino and fluorine groups. These features contribute to its versatility in chemical reactions and its potential in various scientific applications.
Propriétés
Formule moléculaire |
C4H9F2NO |
|---|---|
Poids moléculaire |
125.12 g/mol |
Nom IUPAC |
(2S)-4-amino-1,1-difluorobutan-2-ol |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)3(8)1-2-7/h3-4,8H,1-2,7H2/t3-/m0/s1 |
Clé InChI |
ZNUZTAYYIQVQKJ-VKHMYHEASA-N |
SMILES isomérique |
C(CN)[C@@H](C(F)F)O |
SMILES canonique |
C(CN)C(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13593332.png)
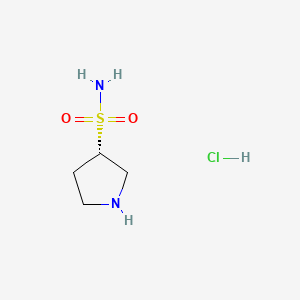
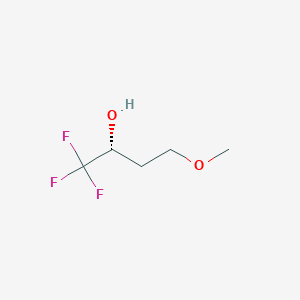
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)
